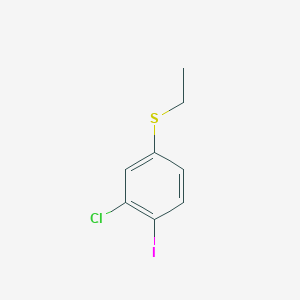
2-Chloro-4-(ethylthio)-1-iodo-benzene
Número de catálogo B8709111
Peso molecular: 298.57 g/mol
Clave InChI: VKSNRFWDQSGSJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08158820B2
Procedure details


A solution of 3-chloro-4-iodo-aniline (5.6 g), isoamylnitrite (8.8 ml) and ethyldisulphide (13.4 ml) in acetonitrile (100 ml) was heated at 60° C. for 24 h. The solvent was removed under reduced pressure and the residue purified by chromatography on silica eluting with 1% ethylacetate/isohexane. Yield 4.02 g




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[I:9])N.C(ON=O)CC(C)C.[CH2:18]([S:20]SCC)[CH3:19]>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([S:20][CH2:18][CH3:19])[CH:6]=[CH:7][C:8]=1[I:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1I
|
|
Name
|
|
|
Quantity
|
8.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)ON=O
|
|
Name
|
|
|
Quantity
|
13.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)SSCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica eluting with 1% ethylacetate/isohexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC(=C1)SCC)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
